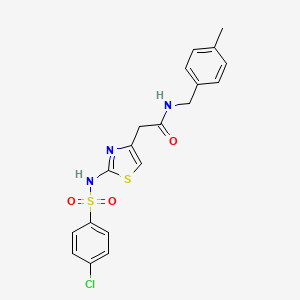

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide

Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenylsulfonamido substituent on the thiazole ring and a 4-methylbenzyl group on the acetamide moiety. The synthesis of such compounds typically involves N-acylation of thiazol-2-amine derivatives with chloroacetamide precursors, followed by sulfonamide functionalization .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S2/c1-13-2-4-14(5-3-13)11-21-18(24)10-16-12-27-19(22-16)23-28(25,26)17-8-6-15(20)7-9-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJNLSNMDKEBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole derivative with chlorosulfonic acid, followed by the addition of 4-chloroaniline.

Acetamide Formation: The final step involves the acylation of the thiazole-sulfonamide intermediate with 4-methylbenzylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

Biological Studies: The compound can be used to study the interactions between sulfonamides and biological targets such as enzymes and receptors.

Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can lead to the disruption of DNA synthesis in bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on variations in the thiazole ring substituents, sulfonamide groups, and acetamide side chains. Below is a detailed comparison with key derivatives reported in the literature:

Key Observations :

In contrast, non-sulfonamide analogs like N-(4-phenyl-2-thiazolyl)acetamide exhibit weaker enzyme-binding affinity due to the absence of the sulfonyl group . Compounds with extended sulfamoyl linkages (e.g., N-(5-(N-(2-oxoethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide) show improved solubility but reduced metabolic stability compared to the target compound .

Synthetic Methodologies :

- The target compound’s synthesis involves sequential acylation and sulfonylation steps, whereas simpler analogs (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)-acetamide ) are synthesized in one step via direct N-acylation .

- Ultrasonication-assisted coupling (used in sulfamoyl-oxazole derivatives) reduces reaction times but requires specialized equipment, unlike the conventional methods for the target compound .

Structural Modifications and Pharmacokinetics: The 4-methylbenzyl group in the target compound improves lipophilicity (logP ~2.8), enhancing membrane permeability compared to hydrophilic analogs like (R)-2-(2-aminothiazol-4-yl)-N-phenethylacetamide (logP ~1.2) . Replacement of the 4-chlorophenyl group with a p-methoxyphenyl moiety (as in 2-chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide) increases electron density but reduces metabolic resistance to oxidative degradation .

Biological Activity

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by recent studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3S2, with a molecular weight of 427.96 g/mol. The compound features a thiazole ring, sulfonamide group, and an acetamide moiety which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O3S2 |

| Molecular Weight | 427.96 g/mol |

| IUPAC Name | 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-methylbenzyl)acetamide |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives related to this compound have been shown to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial survival.

- Mechanism of Action : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria. This leads to bacterial cell death or growth inhibition.

- Case Study : A study involving various thiazole derivatives showed promising results against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM for some derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Cell Lines Tested : The compound was evaluated against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays to determine cell viability.

- Results : Compounds similar in structure demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells as evidenced by caspase-3 activation assays .

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The evaluation of its biological activity typically includes:

- In vitro Studies : Assessing the efficacy against various microbial strains and cancer cell lines.

- In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

Structure-Activity Relationship (SAR)

Research has indicated that modifications on the thiazole and sulfonamide moieties can significantly affect biological activity:

- Substituents : The presence of electron-withdrawing groups like chlorine enhances antimicrobial potency.

- Thiazole Variants : Different substitutions on the thiazole ring can lead to variations in anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.